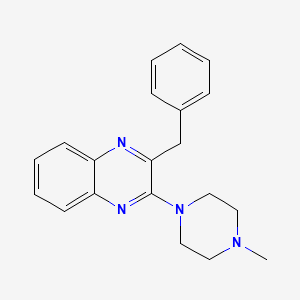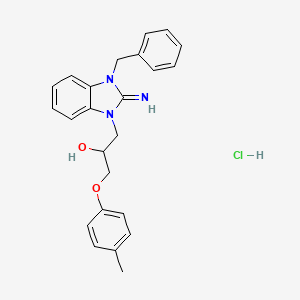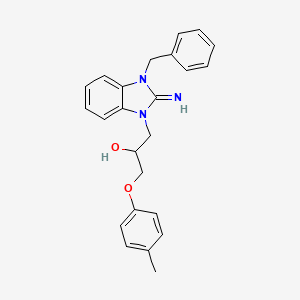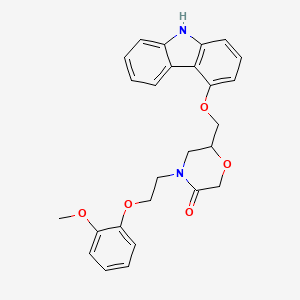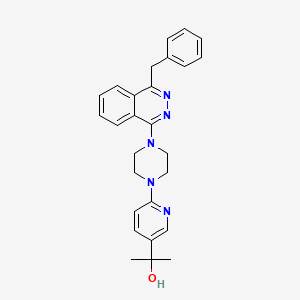
2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ANTA XV es un compuesto orgánico sintético conocido por sus potentes propiedades antitumorales. Actúa como un antagonista de molécula pequeña del receptor Smoothened (SMO), un componente clave en la vía de señalización Hedgehog. Esta vía es crucial para el desarrollo embrionario y la regeneración tisular, pero a menudo está implicada en varios tipos de cáncer cuando se activa de forma aberrante .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de ANTA XV implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. Los pasos clave incluyen:
Formación del Núcleo de Ftalazina: Esto implica la ciclización de precursores apropiados en condiciones ácidas o básicas.
Sustitución de Piperazina: El núcleo de ftalazina luego se hace reaccionar con derivados de piperazina para introducir el anillo de piperazina.
Adición de Piridina: El paso final implica el acoplamiento del intermedio piperazina-ftalazina con un derivado de piridina en condiciones catalíticas.
Métodos de Producción Industrial
La producción industrial de ANTA XV normalmente emplea técnicas de síntesis de alto rendimiento para garantizar la escalabilidad y la pureza. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para optimizar las condiciones de reacción y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
ANTA XV se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: La eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Compuestos halogenados, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desoxigenadas o hidrogenadas de ANTA XV.
Aplicaciones Científicas De Investigación
ANTA XV tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como un compuesto modelo para estudiar el antagonismo del receptor SMO y sus efectos en la vía de señalización Hedgehog.
Biología: Investigado por su papel en la señalización celular y la biología del desarrollo.
Medicina: Explorado como un posible agente terapéutico para los cánceres, particularmente aquellos que involucran señalización Hedgehog aberrante.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como una herramienta en el descubrimiento de fármacos
Mecanismo De Acción
ANTA XV ejerce sus efectos uniéndose al receptor Smoothened, inhibiendo así su actividad. Esta inhibición evita la activación de las moléculas de señalización descendentes en la vía Hedgehog, lo que finalmente conduce a una reducción de la proliferación celular y el crecimiento tumoral. Los objetivos moleculares incluyen el receptor SMO y las proteínas de señalización asociadas, que son cruciales para la función de la vía .
Comparación Con Compuestos Similares
ANTA XV es único entre los antagonistas de SMO debido a su alta potencia y biodisponibilidad oral. Compuestos similares incluyen:
SANT1: Otro antagonista de SMO con un perfil de unión diferente.
Vismodegib: Un inhibidor de SMO aprobado clínicamente utilizado en el tratamiento del carcinoma de células basales.
Sonidegib: Otro inhibidor de SMO con aplicaciones en terapia contra el cáncer.
En comparación con estos compuestos, ANTA XV ofrece ventajas distintas en términos de su afinidad de unión y propiedades farmacocinéticas .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
Fórmula molecular |
C27H29N5O |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3 |
Clave InChI |
KSWYJUIFHPSZOL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
SMILES canónico |
CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O |
Sinónimos |
Anta XV; Hh Signaling Antagonist XV; 2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



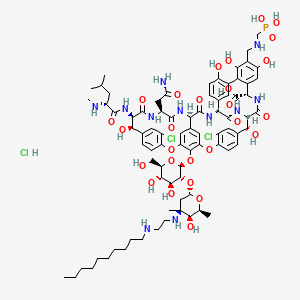

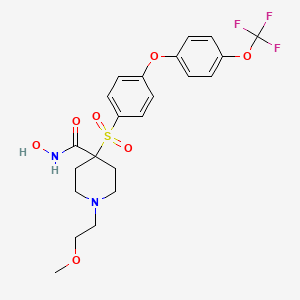


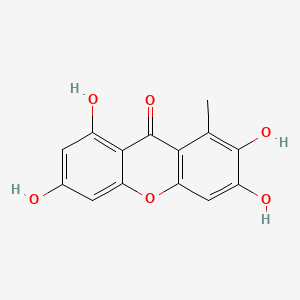
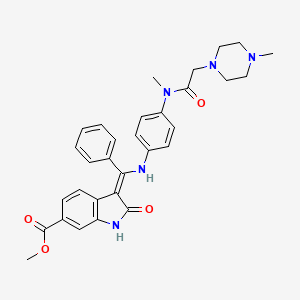
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)
